Sofpironium bromide

Description

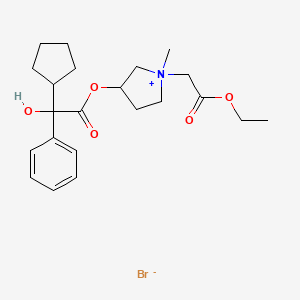

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H32BrNO5 |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

[1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |

InChI |

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

FIAFMTCUJCWADZ-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Sofpironium Bromide in Eccrine Sweat Glands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofpironium bromide is a novel topical anticholinergic agent demonstrating significant efficacy in the treatment of primary axillary hyperhidrosis. Its mechanism of action is centered on the competitive inhibition of muscarinic acetylcholine receptors, with a notable selectivity for the M3 receptor subtype, which is predominantly expressed in eccrine sweat glands. This targeted action, combined with its "soft drug" design leading to rapid localized metabolism, minimizes systemic anticholinergic side effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and clinical pharmacology of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant workflows.

Introduction: The Challenge of Hyperhidrosis and the Advent of this compound

Primary hyperhidrosis, characterized by excessive sweating beyond thermoregulatory needs, presents a significant therapeutic challenge. The pathophysiology is largely attributed to cholinergic overstimulation of eccrine sweat glands. This compound has emerged as a targeted topical therapy designed to address this by blocking the action of acetylcholine at the glandular level. As a "soft" anticholinergic, it is engineered for localized activity and rapid breakdown into an inactive metabolite upon entering systemic circulation, thereby enhancing its safety profile.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In the sympathetic nervous system, postganglionic cholinergic fibers release acetylcholine, which binds to M3 muscarinic receptors on eccrine sweat glands, triggering sweat secretion. This compound competes with acetylcholine for these M3 receptors, effectively blocking the signaling cascade that leads to sweat production.

Receptor Selectivity

In vitro studies have demonstrated that this compound exhibits a preferential affinity for the M3 muscarinic receptor subtype over other subtypes (M1, M2, M4, M5). This selectivity is crucial for its targeted effect on sweat glands while minimizing off-target effects associated with systemic anticholinergic agents. A concentration of 10 nM sofpironium has been shown to inhibit 50% or more of M3 receptors, whereas a 10-fold higher concentration (100 nM) is required to achieve the same level of inhibition at M1, M2, M4, and M5 receptors.[2][3]

Data Presentation

The following tables summarize the key quantitative data regarding the receptor binding profile and clinical efficacy of this compound.

Table 1: Muscarinic Receptor Inhibition

| Receptor Subtype | Concentration for ≥50% Inhibition | Selectivity vs. M3 |

| M3 | 10 nM | - |

| M1, M2, M4, M5 | 100 nM | 10-fold |

Data derived from in vitro inhibition studies.[2][3] More detailed Ki or IC50 values for each receptor subtype are not publicly available at this time.

Table 2: Clinical Efficacy in Primary Axillary Hyperhidrosis (Phase 3 Studies)

| Study | Treatment Group | Primary Endpoint 1: ≥2-point Improvement in HDSM-Ax-7 | Primary Endpoint 2: Reduction in Gravimetric Sweat Production (GSP) |

| CARDIGAN I | This compound 15% | 49% of patients | Median reduction of 128 mg |

| Vehicle | Not explicitly stated, but significantly lower (p<0.05) | Not explicitly stated, but significantly lower (p<0.05) | |

| CARDIGAN II | This compound 15% | 64% of patients | Median reduction of 143 mg |

| Vehicle | Not explicitly stated, but significantly lower (p<0.05) | Not explicitly stated, but significantly lower (p<0.05) | |

| Japanese Phase 3 | This compound 5% | 53.9% of patients with HDSS of 1 or 2 and ≥50% GSP reduction | ≥50% reduction in a significant portion of patients |

| Vehicle | 36.4% of patients with HDSS of 1 or 2 and ≥50% GSP reduction | Not explicitly stated, but significantly lower (p=0.003) |

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary, 7-item. GSP measured over 5 minutes.[4][5][6][7][8]

Signaling Pathways

The interaction of this compound with the M3 receptor on eccrine sweat glands interrupts the canonical Gq-coupled protein signaling pathway responsible for sweat secretion.

Caption: this compound competitively blocks the M3 receptor, preventing sweat secretion.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Muscarinic Receptor Inhibition Assay (Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the inhibitory affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Non-specific binding control: Atropine (1 µM).

-

This compound serial dilutions.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific binding wells: Atropine, radioligand, and cell membrane preparation.

-

Competition wells: this compound dilution, radioligand, and cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining this compound's receptor binding affinity.

Clinical Trial Protocol for Gravimetric Sweat Production (GSP) Measurement

This protocol describes the standardized method for quantifying axillary sweat output in clinical trials for hyperhidrosis.

Materials:

-

Pre-weighed filter paper of a standardized size and absorbency.

-

Forceps.

-

Stopwatch.

-

Analytical balance with a precision of at least 0.1 mg.

-

Environmentally controlled room (temperature and humidity).

Procedure:

-

Acclimatize the subject in a room with a standardized temperature (e.g., 22-24°C) and humidity for at least 30 minutes.

-

Thoroughly dry the subject's axillae with a sterile gauze pad.

-

Using forceps, place a pre-weighed filter paper in each axilla, ensuring complete contact with the skin.

-

Start a stopwatch and leave the filter paper in place for a standardized duration (e.g., 5 minutes).

-

After the specified time, carefully remove the filter paper with forceps and immediately place it in a pre-weighed, sealed container to prevent evaporation.

-

Weigh the container with the moist filter paper on an analytical balance.

-

Calculate the gravimetric sweat production (GSP) in milligrams by subtracting the pre-weight of the filter paper and container from the post-collection weight.

-

The GSP is typically reported for each axilla and as a total for both.

Caption: Standardized workflow for measuring sweat production in clinical trials.

Conclusion

This compound's mechanism of action in eccrine sweat glands is well-defined, centering on its selective, competitive antagonism of the M3 muscarinic receptor. This targeted approach, coupled with its pharmacological design as a "soft" drug, provides a favorable efficacy and safety profile for the topical treatment of primary axillary hyperhidrosis. The quantitative data from in vitro and clinical studies, along with standardized experimental protocols, provide a robust framework for understanding and further investigating this therapeutic agent.

References

- 1. va.gov [va.gov]

- 2. Sofpironium Targets M3 Receptors In Vitro and Shows Early Clinically Meaningful Improvement in Primary Axillary Hyperhidrosis Symptoms | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase 3, multicenter, randomized, double‐blind, vehicle‐controlled, parallel‐group study of 5% this compound (BBI‐4000) gel in Japanese patients with primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brickell Biotech Announces Positive Phase 3 Pivotal Study [globenewswire.com]

- 6. researchgate.net [researchgate.net]

- 7. A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study of 5% this compound (BBI-4000) gel in Japanese patients with primary axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sofpironium Bromide for Primary Axillary Hyperhidrosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating, significantly impacts the quality of life for millions of individuals. The quest for effective and well-tolerated treatments has led to the development of sofpironium bromide, a novel anticholinergic agent. This technical guide provides an in-depth overview of the discovery, mechanism of action, clinical development, and key experimental protocols related to this compound's emergence as a therapeutic option. Quantitative data from pivotal clinical trials are summarized, and detailed methodologies for key experiments are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Unmet Need in Hyperhidrosis Management

Hyperhidrosis is a medical condition defined by sweating that exceeds the physiological requirements for thermoregulation.[1] Primary focal hyperhidrosis, with the axilla being a common site, is idiopathic and can lead to significant social, emotional, and professional impairment.[2] Traditional first-line treatments include topical antiperspirants containing aluminum salts, which work by physically obstructing the sweat ducts.[2] While effective for some, they can be irritating and are often insufficient for moderate to severe cases. Other options, such as botulinum toxin injections, oral anticholinergics, and surgical procedures, are associated with drawbacks including pain, systemic side effects, and invasiveness.[1][2] This therapeutic landscape highlighted the need for a non-invasive, targeted, and well-tolerated treatment for primary axillary hyperhidrosis.

Discovery and Preclinical Development of this compound

A "Soft Drug" Approach: Retrometabolic Drug Design

This compound was discovered at Bodor Laboratories, Inc. and developed with a specific pharmacological goal: to create a "soft" anticholinergic drug.[3] This approach, known as retrometabolic drug design, involves creating a molecule that is active at its target site but is rapidly metabolized into an inactive form upon entering systemic circulation.[4][5] This design philosophy aims to maximize local efficacy while minimizing the systemic side effects commonly associated with oral anticholinergic medications, such as dry mouth, blurred vision, and urinary retention.[6]

This compound is a structural analog of glycopyrrolate, a known anticholinergic agent.[4] It was specifically engineered to undergo rapid hydrolytic deactivation to a less active metabolite, thereby reducing systemic adverse drug reactions.[2][5]

Non-Clinical Safety and Toxicology

Prior to human trials, a comprehensive non-clinical safety and toxicology program was conducted to evaluate the safety profile of this compound. For topical drug products, this typically includes studies to assess:

-

Primary Skin Irritation: To evaluate the potential for the drug to cause redness, edema, and other signs of irritation at the application site.

-

Dermal Sensitization: To determine if the drug can induce an allergic contact dermatitis.

-

Repeat-Dose Dermal Toxicity: To assess the potential for local and systemic toxicity following repeated topical application.

-

Systemic Toxicity and Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion of the drug and its metabolites, particularly if systemic exposure is anticipated.

These studies are crucial for establishing a safe starting dose for clinical trials and identifying any potential target organs for toxicity.

Mechanism of Action

Sweat production is primarily regulated by the sympathetic nervous system through the release of the neurotransmitter acetylcholine.[6] Acetylcholine binds to muscarinic receptors on eccrine sweat glands, initiating a signaling cascade that leads to sweat secretion.[6] this compound functions as a competitive inhibitor of muscarinic acetylcholine receptors, with a particular affinity for the M3 receptor subtype, which is predominantly involved in eccrine sweat gland signaling.[4][7]

When applied topically to the axilla, this compound blocks the binding of acetylcholine to these M3 receptors on the sweat glands.[7] This inhibition prevents the activation of the glands, thereby reducing sweat production at the source.[6][7]

Figure 1: Mechanism of Action of this compound.

Clinical Development Program

The clinical development of this compound for primary axillary hyperhidrosis involved a series of studies to evaluate its safety, tolerability, and efficacy. The pivotal Phase 3 program consisted of two replicate, randomized, double-blind, vehicle-controlled trials: CARDIGAN I and CARDIGAN II.[2][8]

Clinical Trial Design and Endpoints

The CARDIGAN trials enrolled patients aged nine years and older with a diagnosis of primary axillary hyperhidrosis for at least six months.[8] Key inclusion criteria included a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 and a minimum gravimetric sweat production (GSP) of 50 mg in each axilla over a 5-minute period.[8] Participants were randomized to receive either this compound 15% gel or a vehicle gel applied once daily to the axillae.[2]

The co-primary efficacy endpoints were:

-

The proportion of patients with at least a 2-point improvement in the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) score from baseline to the end of treatment.[8]

-

The change in gravimetric sweat production (GSP) from baseline to the end of treatment.[8]

Figure 2: Simplified Workflow of the CARDIGAN Phase 3 Clinical Trials.

Clinical Efficacy

Across both the CARDIGAN I and CARDIGAN II trials, this compound demonstrated statistically significant and clinically meaningful improvements in the co-primary endpoints compared to the vehicle.[2][8]

Table 1: Summary of Co-Primary Efficacy Endpoints from CARDIGAN I & II Trials

| Endpoint | CARDIGAN I | CARDIGAN II |

| ≥2-point HDSM-Ax-7 Improvement | ||

| This compound Group | 49%[2] | 64%[2] |

| Vehicle Group | 28% (estimated) | 36% (placebo comparison for a similar endpoint)[9] |

| Median Reduction in GSP (mg) | ||

| This compound Group | 128 mg[2] | 143 mg[2] |

| Vehicle Group | 98 mg (estimated) | 119 mg (estimated) |

Note: Vehicle group data is estimated from sources providing percentage improvements or comparisons. Precise vehicle group GSP reduction values were not available in the provided search results.

A systematic review of five studies, including 752 patients, found that sofpironium gel provides notable improvements in symptom severity, sweat reduction, and quality of life.[4]

Safety and Tolerability

The safety profile of this compound was found to be favorable. The most common treatment-related adverse events were generally mild to moderate and transient.[2] These included both local site reactions and systemic anticholinergic effects.

Table 2: Common Adverse Events Reported in Clinical Trials (≥2% incidence)

| Adverse Event | Frequency |

| Systemic Anticholinergic Effects | |

| Dry Mouth | ≥2%[7] |

| Blurred Vision | ≥2%[7] |

| Mydriasis (pupil dilation) | ≥2%[7] |

| Urinary Retention | ≥2%[7] |

| Local Skin Reactions | |

| Pain | ≥2%[7] |

| Erythema (redness) | ≥2%[7] |

| Dermatitis | ≥2%[7] |

| Pruritus (itching) | ≥2%[7] |

| Irritation | ≥2%[7] |

| Exfoliation (scaling) | ≥2%[7] |

There were no treatment-related serious adverse events reported in the pivotal studies.[9] The retrometabolic design of this compound is believed to contribute to the generally low incidence and mild nature of systemic side effects, as most subjects had undetectable blood levels of the drug during pharmacokinetic monitoring.[9]

Key Experimental Protocols

Gravimetric Sweat Production (GSP) Measurement

Objective: To quantitatively measure the rate of sweat production in the axillae.

Materials:

-

Pre-weighed filter paper

-

Stopwatch

-

Analytical balance

Procedure:

-

The patient rests in a room with a standardized temperature and humidity for a specified period before the measurement.

-

The axillary area is gently dried.

-

A pre-weighed filter paper is placed in the axilla for a precise duration, typically 5 minutes, as measured by a stopwatch.

-

The filter paper is then removed and weighed again.

-

The rate of sweat production is calculated in milligrams per minute (mg/min).

Hyperhidrosis Disease Severity Scale (HDSS) and Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7)

Objective: To qualitatively assess the severity of hyperhidrosis based on its impact on daily activities.

Procedure: The HDSS is a single-question, 4-point scale that can be administered in written or interview form. The patient is asked: "How would you rate the severity of your hyperhidrosis?"

Scoring:

-

1: My sweating is never noticeable and never interferes with my daily activities.

-

2: My sweating is tolerable but sometimes interferes with my daily activities.

-

3: My sweating is barely tolerable and frequently interferes with my daily activities.

-

4: My sweating is intolerable and always interferes with my daily activities.

A score of 3 or 4 is indicative of severe hyperhidrosis. A 1-point improvement in the HDSS score has been correlated with a 50% reduction in sweat production.

The HDSM-Ax-7 is a more detailed, 7-item patient-reported outcome measure used in the CARDIGAN trials to assess the severity of axillary hyperhidrosis.

Assessment of Local Skin Reactions

Objective: To evaluate the local tolerability of the topical treatment.

Procedure: At each study visit, the investigator examines the application sites (axillae) for any signs of skin irritation.

Scoring: A standardized scale is used to grade the severity of local skin reactions, such as:

-

Erythema (redness)

-

Edema (swelling)

-

Scaling/Exfoliation

-

Pruritus (itching)

-

Burning/Stinging

Each sign is typically rated on a scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

Regulatory Milestones and Conclusion

Following the successful completion of the Phase 3 clinical program, this compound received regulatory approval for the treatment of primary axillary hyperhidrosis. It was first approved in Japan in 2020 under the brand name Ecclock® (5% concentration).[9][10] In June 2024, the U.S. Food and Drug Administration (FDA) approved this compound 12.45% topical gel (marketed as Sofdra™) for primary axillary hyperhidrosis in adults and children 9 years of age and older.[9][10]

The development of this compound represents a significant advancement in the management of primary axillary hyperhidrosis. Its targeted, retrometabolic design offers a favorable balance of efficacy and tolerability, addressing a key unmet need for a non-invasive and effective topical treatment. The robust clinical trial program has provided substantial evidence of its ability to reduce sweat production and improve the quality of life for individuals affected by this challenging condition. For researchers and clinicians, this compound serves as a prime example of rational drug design successfully translated into a valuable therapeutic option.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. sydneynorthneurology.com.au [sydneynorthneurology.com.au]

- 4. Diagnosis Guidelines for Hyperhidrosis - Focus on Hyperhidrosis [medpagetoday.com]

- 5. scielo.br [scielo.br]

- 6. Diagnosis Guidelines - International Hyperhidrosis Society | Official Site [sweathelp.org]

- 7. neatapparel.com [neatapparel.com]

- 8. sweathelp.org [sweathelp.org]

- 9. sweathelp.org [sweathelp.org]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Anticholinergic Effects of Sofpironium Bromide on M3 Muscarinic Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofpironium bromide is a novel anticholinergic agent approved for the topical treatment of primary axillary hyperhidrosis. Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, with a pronounced selectivity for the M3 subtype, which is predominantly expressed in eccrine sweat glands. This technical guide provides an in-depth analysis of the anticholinergic effects of this compound on M3 muscarinic receptors, compiling available preclinical data, outlining detailed experimental methodologies for its characterization, and visualizing key pathways and workflows. While specific binding affinity (Ki) values are not publicly available, this paper synthesizes the reported in vitro data to offer a comprehensive overview for research and drug development professionals.

Introduction

Primary axillary hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation, significantly impacting a patient's quality of life. The primary neuroglandular transmitter for sweat production is acetylcholine (ACh), which stimulates muscarinic receptors on eccrine sweat glands. The M3 muscarinic receptor subtype is the predominant mediator of this process.

This compound is a retrometabolically designed "soft" anticholinergic drug.[1] It is a structural analog of glycopyrrolate, engineered to exert its therapeutic effect locally at the site of application and to be rapidly hydrolyzed into a less active metabolite upon entering systemic circulation, thereby minimizing systemic anticholinergic side effects.[1] This whitepaper focuses on the core of its mechanism of action: the anticholinergic effects on the M3 muscarinic receptor.

Mechanism of Action at the M3 Muscarinic Receptor

This compound functions as a competitive inhibitor at muscarinic acetylcholine receptors.[1][2] By binding to M3 receptors on eccrine sweat glands, it blocks the binding of acetylcholine, thereby preventing the downstream signaling cascade that leads to sweat secretion.[3]

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins. Upon activation by acetylcholine, the following signaling cascade is initiated:

Quantitative and Semi-Quantitative Data

While specific Ki values for this compound at the five muscarinic receptor subtypes have not been publicly disclosed, in vitro studies have provided semi-quantitative data regarding its potency and selectivity.

In Vitro Receptor Inhibition

The following table summarizes the reported concentrations of this compound required to inhibit 50% of human muscarinic receptor activity (IC50) in vitro, as well as a comparison with glycopyrrolate.

| Compound | Receptor Subtype | IC50 | Selectivity for M3 | Reference |

| This compound | M3 | ~10 nM | - | [4] |

| M1, M2, M4, M5 | ~100 nM | ~10-fold | [4] | |

| Glycopyrrolate | M1-M5 | ~1 nM | Non-selective | [4] |

Table 1: In Vitro Muscarinic Receptor Inhibition by this compound and Glycopyrrolate.

These data indicate that this compound is approximately 10-fold more selective for the M3 receptor subtype compared to the M1, M2, M4, and M5 subtypes.[4] While glycopyrrolate is more potent overall, it lacks this selectivity.[4]

Metabolite Activity

This compound is metabolized to its primary metabolite, BBI-4010. In vitro studies have shown that BBI-4010 has a significantly lower binding affinity for muscarinic receptors compared to the parent compound.

| Compound | Receptor Subtype | Relative Binding Affinity | Reference |

| BBI-4010 | M2, M3 | ~10-fold lower than this compound | [5] |

Table 2: Relative Binding Affinity of BBI-4010.

Experimental Protocols

The following sections describe detailed, representative methodologies for the key experiments used to characterize the anticholinergic effects of this compound on M3 muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer. Protein concentration is determined using a BCA protein assay.

-

Assay Setup: In a 96-well plate, combine:

-

25 µL of assay buffer or varying concentrations of this compound.

-

25 µL of [³H]-NMS (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).

-

200 µL of diluted cell membranes (containing 10-20 µg of protein).

-

For non-specific binding wells, add 25 µL of atropine.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional potency.

Objective: To determine the functional potency (IC50) of this compound in blocking carbachol-induced calcium mobilization in cells expressing the human M3 muscarinic receptor.

Materials:

-

Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Agonist: Carbachol.

-

Antagonist: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): To prevent dye leakage from cells.

Procedure:

-

Cell Plating: Seed the CHO-K1-hM3 cells into a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer, with probenecid if necessary). Incubate for 1 hour at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add a pre-determined concentration of carbachol (typically the EC80) to all wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the carbachol response against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting concentration-response curve using non-linear regression.

-

Conclusion

This compound is a selective M3 muscarinic receptor antagonist. In vitro data demonstrates its preferential inhibition of the M3 receptor over other muscarinic subtypes, which is consistent with its clinical efficacy in treating primary axillary hyperhidrosis by targeting the sweat glands directly. Its retrometabolic design, leading to a significantly less active metabolite, further enhances its safety profile by minimizing systemic anticholinergic effects. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation and characterization of this compound and other novel anticholinergic agents. Further disclosure of specific binding affinity data would allow for a more complete quantitative understanding of its pharmacological profile.

References

- 1. Sofpironium | C22H32NO5+ | CID 86301317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. va.gov [va.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sofpironium Targets M3 Receptors In Vitro and Shows Early Clinically Meaningful Improvement in Primary Axillary Hyperhidrosis Symptoms | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Sofpironium Bromide: A Structural Analog of Glycopyrrolate Engineered for Topical Treatment of Primary Axillary Hyperhidrosis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating beyond thermoregulatory needs, affects approximately 4.8% of the U.S. population and can significantly impair a patient's quality of life.[1][2] The underlying pathophysiology is believed to involve an overactive cholinergic response in the eccrine sweat glands.[2] For years, anticholinergic agents like glycopyrrolate have been utilized to manage hyperhidrosis by blocking the action of acetylcholine on muscarinic receptors.[3][4] While effective, systemic administration of traditional anticholinergics is often associated with undesirable side effects such as dry mouth, blurred vision, and urinary retention.[4][5]

To address these limitations, sofpironium bromide has emerged as a novel therapeutic agent. It is a structural analogue of glycopyrrolate, specifically designed as a "soft" drug for topical application.[6][7] This guide provides a detailed technical overview of this compound, focusing on its relationship to glycopyrrolate, its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the clinical data supporting its efficacy and safety.

Chemical Structure and Design Rationale

This compound was developed through retrometabolic drug design, a strategy that involves modifying an active drug molecule to undergo predictable and rapid metabolism to a less active form after exerting its therapeutic effect at the target site.[8] This approach aims to enhance local efficacy while minimizing systemic exposure and associated adverse effects.[8][9]

Sofpironium is a direct structural analog of glycopyrrolate, a quaternary ammonium anticholinergic.[6][10] The key modification in sofpironium's structure is the inclusion of a readily hydrolyzable ester moiety.[9] This ester linkage is the "soft" spot in the molecule, designed to be cleaved by esterases in the systemic circulation, converting sofpironium into its significantly less active metabolite, BBI-4010.[9]

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and glycopyrrolate function as competitive antagonists of muscarinic acetylcholine receptors.[4][5][9] Sweat production is primarily stimulated by the neurotransmitter acetylcholine binding to M3 muscarinic receptors on eccrine sweat glands.[11][12][13] By blocking these receptors, this compound and glycopyrrolate inhibit the signaling cascade that leads to sweat secretion.[11][13][14]

While glycopyrrolate binds with high affinity to all muscarinic receptor subtypes (M1-M5), this compound has been shown to have a degree of selectivity for the M3 receptor subtype, which is predominantly responsible for secretions from sweat glands.[15][16][][18][19]

Figure 1. Signaling pathway of sweat production and its inhibition.

Pharmacodynamics

In vitro studies have been conducted to compare the binding affinities and inhibitory concentrations of sofpironium and glycopyrrolate at human muscarinic receptors. While glycopyrrolate is more potent overall, sofpironium demonstrates a tenfold higher selectivity for the M3 receptor.[18][19]

| Parameter | Sofpironium | Glycopyrrolate | Reference |

| Target Receptors | M1, M2, M3, M4, M5 (Selective for M3) | M1, M2, M3, M4, M5 (Non-selective) | [7][15][16][18][19] |

| IC50 (M3 Receptor) | ~10 nM | <1 nM | [18][19] |

| IC50 (M1, M2, M4, M5) | ~100 nM | <1 nM | [18][19] |

| Glycopyrrolate Ki (Human Lung M1-M3) | 0.5 - 3.6 nM | N/A | [15][20] |

Table 1: Comparative Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profiles of this compound and glycopyrrolate differ significantly due to their intended routes of administration and metabolic pathways. This compound is designed for topical use and rapid systemic inactivation, whereas glycopyrrolate is administered orally, intravenously, or intramuscularly for systemic effects.[9][21]

| Parameter | This compound (Topical) | Glycopyrrolate (Oral/IV) | Reference |

| Administration | Topical gel | Oral, IV, IM | [21][22] |

| Absorption | Systemic absorption is limited. | Oral bioavailability is low and variable (~3%). | [9][23] |

| Time to Peak (Tmax) | ~5.34 hours | IV: Rapid | [22] |

| Metabolism | Rapidly metabolized by non-enzymatic hydrolysis (via PON1) and CYP2D6/3A4 to a less active metabolite (BBI-4010). | Partially metabolized in the liver. | [9][24][25] |

| Plasma Protein Binding | 34.8% - 37.8% (BBI-4010: 2.3% - 3.7%) | Not well characterized | [9][26] |

| Elimination Half-life | Not specified (rapidly cleared) | IV: ~0.83 - 1.2 hours | [24][27] |

| Excretion | <0.5% of applied dose excreted in urine. | Primarily excreted unchanged in urine. | [21][26] |

Table 2: Comparative Pharmacokinetic Properties

Figure 2. Retrometabolic pathway of this compound.

Clinical Efficacy

The efficacy of this compound for the treatment of primary axillary hyperhidrosis has been established in large-scale, randomized, double-blind, vehicle-controlled Phase 3 clinical trials, known as the CARDIGAN-1 and CARDIGAN-2 studies.[8][28]

| Endpoint | CARDIGAN-1 Trial | CARDIGAN-2 Trial | Reference |

| Participants (Sofpironium) | 173 | 180 | [8] |

| Participants (Vehicle) | 177 | 171 | [8] |

| Primary Endpoint 1: ≥2-point HDSM-Ax-7 Improvement | 49% | 64% | [8] |

| Primary Endpoint 2: Median Reduction in GSP (mg) | 128 mg | 143 mg | [8] |

| Study Duration | 6 weeks | 6 weeks | [8] |

Table 3: Summary of Phase 3 CARDIGAN Trial Results HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary 7-item; GSP: Gravimetric Sweat Production.

For comparison, studies on oral glycopyrrolate have also demonstrated significant reductions in perspiration for hyperhidrosis, with one study reporting a 75% reduction.[3][29] However, these studies often involve systemic administration and the associated risk of anticholinergic side effects.[29]

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of test compounds (this compound, glycopyrrolate) for human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected to stably express individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). The cells are cultured and harvested, and crude membrane preparations are isolated through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Radioligand Binding Assay: Competition binding assays are performed. A constant concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the cell membrane preparations in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation and Separation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19]

Phase 3 Clinical Trial Protocol (CARDIGAN Study Design)

Objective: To evaluate the safety and efficacy of this compound, 15% gel compared to vehicle gel for the treatment of primary axillary hyperhidrosis.[2]

Methodology:

-

Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[2][28]

-

Inclusion Criteria: Participants aged 9 years or older with a self-reported history of primary axillary hyperhidrosis for at least 6 months, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4, and a baseline gravimetric sweat production of at least 50 mg per axilla.[8][28]

-

Exclusion Criteria: Known hypersensitivity to glycopyrrolate or other anticholinergics, or any skin condition affecting the axillae.[8]

-

Randomization and Blinding: A maximum of 350 subjects are randomized in a 1:1 ratio to receive either this compound 15% gel or a matching vehicle gel. Both participants and investigators are blinded to the treatment allocation.[2][8]

-

Treatment: Participants apply one actuation of the assigned gel to each clean, dry axilla once daily for 6 weeks.[8]

-

Efficacy Assessments:

-

Safety Assessments: Safety is monitored through the collection of adverse events (AEs), local skin tolerability assessments, vital signs, and clinical laboratory tests (hematology, serum chemistry, urinalysis) at specified visits throughout the study.[2]

Figure 3. Workflow of the Phase 3 CARDIGAN clinical trials.

Safety Profile

The retrometabolic design of this compound successfully translates to a favorable safety profile, with adverse events being predominantly mild to moderate and localized to the application site. This contrasts with the systemic side effects commonly seen with oral glycopyrrolate.

| Adverse Event | This compound (Topical) | Glycopyrrolate (Oral/Systemic) | Reference |

| Common (>2%) | Dry mouth, blurred vision, mydriasis, urinary retention, application site reactions (erythema, burning, itching). | Dry mouth, blurred vision, urinary hesitancy/retention, decreased sweating, constipation, tachycardia. | [5][8][13][30] |

| Systemic Effects | Minimal and typically mild/moderate due to rapid metabolism. | Common and can be dose-limiting. | [9][29] |

| Severity | Most adverse events are mild to moderate and often resolve. | Can range from mild to severe, potentially requiring discontinuation. | [8][29] |

Table 4: Comparative Safety Profiles

Conclusion

This compound represents a significant advancement in the topical treatment of primary axillary hyperhidrosis. As a structural analog of glycopyrrolate, it leverages the same proven mechanism of muscarinic receptor antagonism. However, its innovative "soft drug" design, featuring a metabolically labile ester group, allows for potent local activity in the skin followed by rapid hydrolysis into a less active metabolite upon entering systemic circulation. This key feature successfully minimizes the systemic anticholinergic side effects that often limit the utility of its parent compound, glycopyrrolate. Clinical data robustly supports the efficacy and tolerability of this compound, establishing it as a valuable and targeted therapeutic option for individuals seeking relief from the burdens of excessive axillary sweating.

References

- 1. Efficacy and safety of sofpironium in treatment of primary hyperhidrosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Glycopyrrolate - International Hyperhidrosis Society | Official Site [sweathelp.org]

- 4. What is the mechanism of Glycopyrrolate? [synapse.patsnap.com]

- 5. Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sofpironium | C22H32NO5+ | CID 86301317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of topical this compound gel for the treatment of axillary hyperhidrosis: A phase II, randomized, controlled, double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Action | Sofdra⢠(sofpironium) topical gel, 12.45% [sofdrahcp.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glycopyrrolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Sofpironium Targets M3 Receptors In Vitro and Shows Early Clinically Meaningful Improvement in Primary Axillary Hyperhidrosis Symptoms | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 19. researchgate.net [researchgate.net]

- 20. targetmol.com [targetmol.com]

- 21. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. medcentral.com [medcentral.com]

- 23. Glycopyrrolate Oral Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 24. youtube.com [youtube.com]

- 25. drugs.com [drugs.com]

- 26. accessdata.fda.gov [accessdata.fda.gov]

- 27. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 28. pharmacytimes.com [pharmacytimes.com]

- 29. buzzrx.com [buzzrx.com]

- 30. Sofdra™ - International Hyperhidrosis Society | Official Site [sweathelp.org]

The In-Vitro Profile of Sofpironium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sofpironium bromide is a novel anticholinergic agent designed as a "soft drug" for the topical treatment of primary axillary hyperhidrosis. Its in-vitro characteristics reveal a potent and selective mechanism of action, coupled with a favorable metabolic profile intended to minimize systemic side effects. This technical guide provides an in-depth summary of the initial in-vitro characterization of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In the context of hyperhidrosis, its therapeutic effect is mediated by blocking the M3 subtype of these receptors, which are predominantly located on eccrine sweat glands.[3][4][5] By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound prevents the initiation of the signaling cascade that leads to sweat production.[2][4]

A key feature of this compound's design is its retrometabolic nature.[3][6] The molecule contains an ester moiety that is readily hydrolyzed by plasma paraoxonase 1 (PON1) into its major, less active metabolite, BBI-4010.[1] This rapid systemic inactivation is designed to limit the anticholinergic side effects commonly associated with this class of drugs.[1][2]

Quantitative Analysis of In-Vitro Activity

The following tables summarize the key quantitative data from in-vitro studies of this compound, providing a comparative view of its receptor binding affinity and functional inhibition.

Table 1: Muscarinic Receptor Binding Affinity of this compound and its Metabolite

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity |

| This compound | M1 | High | - |

| M2 | High | - | |

| M3 | High | Highest for M3 | |

| M4 | High | - | |

| M5 | High | - | |

| BBI-4010 (Metabolite) | M2 | ~10-fold lower than parent | - |

| M3 | ~10-fold lower than parent | - |

Note: Specific Ki values are not publicly available in the provided search results, but relative affinities are described.[3][7]

Table 2: Functional Inhibitory Activity of this compound

| Assay | Parameter | This compound | Glycopyrrolate |

| Human Muscarinic Receptor Inhibition | IC50 (M3) | ~10 nM | <1 nM |

| IC50 (M1, M2, M4, M5) | ~100 nM | <1 nM | |

| M3 Receptor Selectivity | Ratio of IC50 (other subtypes) / IC50 (M3) | ~10-fold | Less selective |

| Guinea Pig Ileum Contraction (C-Ch stimulated) | Anticholinergic Activity | Less potent than glycopyrrolate | More potent |

| Anticholinergic Activity of BBI-4010 | ~1200-fold lower than parent | - |

Data compiled from in-vitro studies.[7][8]

Experimental Protocols

Detailed, step-by-step protocols for the following key experiments are provided to facilitate replication and further investigation.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Receptor Preparation: Membranes from cells individually expressing recombinant human M1, M2, M3, M4, or M5 receptors are prepared.

-

Radioligand: A specific high-affinity radioligand for muscarinic receptors, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is used for the binding reaction.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound or BBI-4010).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Carbachol-Stimulated Contraction in Guinea Pig Ileum

Objective: To assess the functional anticholinergic activity of this compound and its metabolites.

Methodology:

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Contraction Induction: The muscarinic agonist carbachol (C-Ch) is added to the organ bath to induce smooth muscle contraction, which is measured isometrically using a force transducer.

-

Antagonist Application: After establishing a stable contractile response to carbachol, increasing concentrations of the test compound (this compound, BBI-4010, or glycopyrrolate) are added to the bath.

-

Measurement of Inhibition: The inhibitory effect of the test compound on the carbachol-induced contraction is recorded.

-

Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the maximal carbachol-induced contraction (IC50) is determined. This provides a measure of the functional anticholinergic potency.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of action of this compound on sweat gland signaling.

Caption: Workflow for determining muscarinic receptor binding affinity.

Caption: Workflow for assessing functional anticholinergic activity.

Conclusion

The initial in-vitro characterization of this compound demonstrates its high affinity and functional antagonism at muscarinic receptors, with a notable selectivity for the M3 subtype. This profile, combined with its retrometabolic design leading to rapid inactivation in systemic circulation, supports its development as a topical agent for primary axillary hyperhidrosis with a potentially favorable safety profile. The provided data and experimental outlines serve as a foundational guide for further research and development in this area.

References

- 1. Sofpironium | C22H32NO5+ | CID 86301317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Mechanism of Action | Sofdra⢠(sofpironium) topical gel, 12.45% [sofdrahcp.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: an investigational agent for the treatment of axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sofpironium Targets M3 Receptors In Vitro and Shows Early Clinically Meaningful Improvement in Primary Axillary Hyperhidrosis Symptoms | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

Crystalline Forms of Sofpironium Bromide: A Technical Guide to Polymorphism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofpironium bromide, an anticholinergic agent, is a quaternary ammonium salt compound that exists in multiple crystalline forms. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, manufacturability, and bioavailability. This technical guide provides an in-depth overview of the known crystalline forms of this compound, with a focus on their stability profiles. It includes a summary of their physical characteristics, detailed experimental protocols for their characterization, and visual representations of their interrelationships and the analytical workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of this compound-based drug products.

Introduction to Crystalline Forms of this compound

This compound is comprised of two diastereomers, the 1’R-diastereomer (Compound I-a) and the 1’S-diastereomer (Compound I-b).[1][2] The synthesis of this compound typically results in a mixture of these diastereomers.[1] Research into the solid-state chemistry of this compound has led to the identification of several crystalline forms, including Form A, Form B, Form CO, and Form MN.[1][2][3]

Of particular importance are Form CO and Form B, which have been identified as having superior stability and non-hygroscopic properties, making them highly suitable for pharmaceutical development.[1][2][3][4] Form CO is a co-crystal composed of the 1’R and 1’S diastereomers at a specific ratio, while Form B is a crystal mixture containing Form CO.[1][2][3][4] The stable nature of these forms is a significant advantage for ensuring the quality and shelf-life of the final drug product.

Data Presentation: Properties of Crystalline Forms

The following table summarizes the known properties of the different crystalline forms of this compound based on available patent literature. Direct comparative quantitative stability data is not publicly available; therefore, the stability is described qualitatively as reported.

| Crystalline Form | Composition | Key Physicochemical Properties | Stability Profile |

| Form A | Crystalline form of this compound (mixture of diastereomers) | - | Less stable compared to Form B and Form CO. |

| Form B | Crystal mixture containing Form CO and Form MN (crystalline 1’R-diastereomer) | Melting Point: 144-146°C | Described as a highly stable crystalline form with an optimal profile for a drug substance.[1][5] |

| Form CO | Co-crystal of the 1’R-diastereomer and the 1’S-diastereomer in a 1:3 ratio | Characteristic PXRD peaks at 2θ: 5.9±0.2°, 7.6±0.2°, 11.0±0.2°, and 22.2±0.2°[1][2] | Possesses superior stability and is non-hygroscopic, making it suitable as a raw material for medicaments.[1][2][3][4] |

| Form MN | Crystalline form of the 1’R-diastereomer | - | A component of the stable Form B mixture. |

Experimental Protocols for Characterization

The following are detailed, representative methodologies for the key experiments used in the characterization of crystalline forms of pharmaceutical compounds like this compound.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form (polymorph) of this compound by its unique diffraction pattern.

Methodology:

-

Sample Preparation: A small amount (approximately 10-50 mg) of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystals. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded over a 2θ range of 2° to 40°, with a step size of 0.02° and a scan speed of 1-2° per minute.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns of the different crystalline forms of this compound to determine the polymorphic identity.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the crystalline forms of this compound, which are characteristic thermal properties.

Methodology:

-

Sample Preparation: A small amount (2-5 mg) of the this compound sample is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

-

Data Collection: The sample and reference pans are heated at a constant rate, typically 10°C per minute, under a nitrogen purge. The temperature is ramped from ambient to a temperature above the expected melting point.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of solvates or hydrates by measuring the mass loss of the this compound sample as a function of temperature.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Data Collection: The sample is heated at a constant rate, typically 10°C per minute, under a nitrogen atmosphere. The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. Significant mass loss at specific temperatures can indicate desolvation, dehydration, or decomposition.

Dynamic Vapor Sorption (DVS)

Objective: To evaluate the hygroscopicity and physical stability of the crystalline forms of this compound under varying humidity conditions.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (10-20 mg) is placed in the DVS instrument's microbalance.

-

Instrumentation: A dynamic vapor sorption analyzer is used, which controls the relative humidity (RH) of a gas stream flowing over the sample at a constant temperature.

-

Data Collection: The sample is subjected to a pre-defined humidity program, typically starting from a low RH (e.g., 0% or 5%), incrementally increasing to a high RH (e.g., 90% or 95%), and then decreasing back to the starting RH. The change in sample mass due to water sorption and desorption is continuously recorded at each RH step until equilibrium is reached.

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The shape of the isotherm and the total mass gained provide a quantitative measure of the material's hygroscopicity. Any hysteresis between the sorption and desorption curves can indicate changes in the crystal structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity and stability of this compound by separating it from any degradation products or impurities.

Methodology:

-

Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water). Samples from stability studies are also dissolved in the same diluent to a similar concentration.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is used.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to achieve separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

-

Detection: The eluent is monitored at a specific UV wavelength where this compound has strong absorbance.

-

-

Data Analysis: The chromatograms are analyzed to determine the retention time and peak area of this compound and any impurities. The purity is calculated by comparing the peak area of the main component to the total area of all peaks. For stability studies, the appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Visualization of Crystalline Form Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relationships between the different crystalline forms of this compound and a typical workflow for their characterization.

Caption: Interrelationships of this compound Crystalline Forms.

Caption: Workflow for Crystalline Form Characterization and Selection.

Conclusion

The identification and characterization of stable crystalline forms are paramount in the development of a robust and reliable drug product. For this compound, Form CO and Form B have been identified as possessing superior stability and non-hygroscopic characteristics, making them the preferred forms for pharmaceutical formulation.[1][2][3][4] A thorough understanding and application of the analytical techniques outlined in this guide are essential for ensuring the consistent quality, safety, and efficacy of this compound throughout its lifecycle. This guide serves as a foundational resource for scientists and researchers, providing both an overview of the known crystalline forms of this compound and a practical framework for their experimental investigation.

References

- 1. US20210171460A1 - Crystalline form of this compound and preparation method thereof - Google Patents [patents.google.com]

- 2. JP2020189856A - Crystalline form of this compound and preparation method thereof - Google Patents [patents.google.com]

- 3. Crystalline form of this compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2020235665A1 - Crystalline form of this compound and preparation method thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Clinical Research of Sofpironium Bromide Topical Gel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical research and methodologies associated with sofpironium bromide topical gel, an anticholinergic agent for the treatment of primary axillary hyperhidrosis (excessive underarm sweating).

Introduction

Primary axillary hyperhidrosis is a medical condition characterized by sweating beyond the physiological need for thermoregulation, significantly impacting a patient's quality of life. This compound is a "soft" anticholinergic agent specifically designed for topical application.[1][2] Its design as a retrometabolic drug allows for localized therapeutic effects with minimized systemic side effects, as it is rapidly metabolized to a less active metabolite.[3][4]

Mechanism of Action

This compound functions as a competitive inhibitor of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype, which are prevalent on eccrine sweat glands.[1][2][5] By blocking these receptors, this compound inhibits the action of acetylcholine, the primary neurotransmitter responsible for stimulating sweat production.[1][5] This targeted local action reduces sweat output in the applied area.[1]

Topical Gel Formulation

Clinical research has evaluated this compound in a topical gel formulation at various concentrations, including 5%, 10%, and 15%.[6][7] The U.S. FDA-approved formulation, known as Sofdra™, contains 12.45% this compound, which is equivalent to a 15% concentration.[8][9] The gel is designed for once-daily application to the axillae using a specialized applicator to prevent contact with the hands.[8][9]

Clinical Efficacy

The efficacy of this compound topical gel has been demonstrated in multiple Phase II and Phase III clinical trials.[2][6] The primary endpoints in these studies typically include the proportion of patients with a significant improvement in the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) score and the change in gravimetric sweat production (GSP).[7][10]

Summary of Key Efficacy Data

| Clinical Trial Phase | Concentration | Key Efficacy Outcomes | Reference |

| Phase II | 5%, 10%, 15% | At the end of therapy, 70% (5%), 79% (10%), and 76% (15%) of participants showed at least a 1-point improvement in HDSM-Ax score compared to 54% for vehicle.[7] | [7] |

| Phase III (CARDIGAN I & II) | 15% | In both trials, this compound met all primary and secondary endpoints with statistically significant improvements in HDSM-Ax scores and reductions in GSP from baseline.[10][11] | [10][11] |

| Phase III (ARGYLE - Long-term Safety) | 5% and 15% | Sustained improvement in sweat severity was observed over 48 weeks. For the 5% and 15% groups respectively, 86.1% and 85.8% of responders had a 1-point improvement, and 69.4% and 61.9% had a 2-point improvement on the HDSM-Ax scale.[6][12] | [6][12] |

| Phase III (Japanese Study) | 5% | 53.9% of patients in the sofpironium group achieved the primary endpoint (HDSS of 1 or 2 and ≥50% reduction in sweat weight) compared to 36.4% in the vehicle group.[[“]] | [[“]] |

Safety and Tolerability

This compound topical gel has been generally well-tolerated in clinical trials.[6][12] Most treatment-related adverse events were mild to moderate in severity and transient.[6]

Summary of Common Adverse Events

| Adverse Event | 5% Concentration | 15% Concentration | Reference |

| Blurred Vision | 4.9% | 18.8% | [6] |

| Dry Mouth | 8.8% | 16.8% | [6] |

| Application Site Pruritus (Itching) | 5.9% | 14.7% | [6] |

| Application Site Pain | 3.9% | 14.7% | [6] |

| Application Site Dermatitis | 5.9% | 9.1% | [6] |

| Application Site Erythema (Redness) | 4.9% | 7.6% | [6] |

| Application Site Irritation | 4.9% | 5.6% | [6] |

| Mydriasis (Pupil Dilation) | 1.0% | 5.1% | [6] |

| Urinary Retention | 2.9% | 3.6% | [6] |

Experimental Protocols

Study Design and Patient Population

Clinical trials are typically multicenter, randomized, double-blind, and vehicle-controlled.[7][14]

-

Inclusion Criteria:

Efficacy Assessment Protocols

The HDSM-Ax is a patient-reported outcome measure used to assess the severity of axillary hyperhidrosis. It is a single-question tool with a 4-point scale.[1][2]

-

Protocol:

-

Provide the patient with the HDSM-Ax questionnaire.

-

Instruct the patient to select the statement that best describes the impact of their underarm sweating on their daily activities.

-

Record the corresponding score (1-4).

-

A clinically meaningful improvement is typically defined as a 1- or 2-point decrease in the HDSM-Ax score from baseline.[6]

-

-

HDSM-Ax Scale:

-

Score 1: My sweating is never noticeable and never interferes with my daily activities.[1][5]

-

Score 2: My sweating is tolerable but sometimes interferes with my daily activities.[1][5]

-

Score 3: My sweating is barely tolerable and frequently interferes with my daily activities.[1][5]

-

Score 4: My sweating is intolerable and always interferes with my daily activities.[1][5]

-

GSP is an objective, quantitative measure of the amount of sweat produced in a specific area over a set period.

-

Protocol:

-

The patient should rest in a room with a standardized temperature (e.g., 24-25°C) for a specified period (e.g., 15 minutes) before the measurement.[9]

-

Dry the axillary area thoroughly.

-

Place a pre-weighed filter paper in each axilla.

-

After a fixed duration (typically 5 minutes), remove the filter paper.

-

Immediately weigh the filter paper to determine the amount of sweat absorbed.

-

The GSP is calculated in mg/5 minutes.

-

Safety Assessment Protocols

LSRs at the application site are assessed at each study visit.

-

Protocol:

-

Visually inspect the axillary skin for signs of erythema (redness), edema (swelling), and erosion.

-

Use a standardized grading scale (e.g., a 4-point scale from 0=none to 3=severe) to score each sign.

-

Inquire about and record patient-reported symptoms such as pruritus (itching) and burning, also using a standardized severity scale.

-

All AEs are recorded throughout the study.

-

Protocol:

-

At each visit, question the patient about any new or worsening medical conditions or symptoms since the last visit.

-

Record the onset, duration, severity, and relationship to the study drug for each AE.

-

Monitor vital signs and perform standard laboratory tests (hematology, serum chemistry, urinalysis) at baseline and specified follow-up visits.[14]

-

Pharmacokinetic (PK) Analysis

PK studies are conducted to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Protocol:

-

Collect blood samples at pre-defined time points after drug administration (e.g., single dose and at steady state).

-

Analyze plasma concentrations of this compound and its major metabolite, BBI-4010, using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[15]

-

Conclusion

The clinical development of this compound topical gel has been guided by rigorous protocols to establish its efficacy and safety profile. These application notes provide a framework for researchers and drug development professionals to understand and potentially replicate the key methodologies used in the evaluation of this novel treatment for primary axillary hyperhidrosis. Adherence to standardized and validated assessment tools like the HDSM-Ax and gravimetric sweat production measurement is crucial for generating reliable and comparable clinical data.

References

- 1. neatapparel.com [neatapparel.com]

- 2. sweathelp.org [sweathelp.org]

- 3. A Multi-Center, Open-Label Study to Assess Pharmacokinetics (PK), Safety and Tolerability of this compound Gel, 15% Applied Topically to Children and Adolescents, ≥9 to | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 4. sweathelp.org [sweathelp.org]

- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 6. sweathelp.org [sweathelp.org]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Gravimetry in sweating assessment in primary hyperhidrosis and healthy individuals | springermedizin.de [springermedizin.de]

- 10. Diagnosis Guidelines - International Hyperhidrosis Society | Official Site [sweathelp.org]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. FDA Drafts New Approach to Skin Safety Testing for Topical Drugs | RAPS [raps.org]

- 13. consensus.app [consensus.app]

- 14. sydneynorthneurology.com.au [sydneynorthneurology.com.au]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for In-Vitro Efficacy Assessment of Sofpironium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a topical anticholinergic agent designed for the treatment of primary axillary hyperhidrosis. Its mechanism of action involves the competitive inhibition of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly found in eccrine sweat glands.[1][2][3][4] By blocking the binding of acetylcholine to these receptors, this compound effectively reduces sweat production.[2][5] This document provides detailed protocols for key in-vitro assays to determine the efficacy of this compound, enabling researchers to assess its receptor binding affinity and functional antagonism.

Signaling Pathway of Muscarinic M3 Receptor

The M3 muscarinic receptor, the primary target of this compound in sweat glands, is a G-protein coupled receptor (GPCR) that couples to Gq/11 proteins.[1] Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in the signaling cascade that leads to sweat secretion. This compound acts as an antagonist, blocking this cascade at the receptor level.

References

Application Notes and Protocols for Preclinical Testing of Sofpironium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a topical anticholinergic agent approved for the treatment of primary axillary hyperhidrosis. Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors in sweat glands, leading to a reduction in sweat production.[1] As a "soft" drug, this compound is designed for localized activity with rapid metabolism to a less active metabolite, thereby minimizing systemic anticholinergic side effects.[2] This document provides an overview of the animal models and protocols relevant to the preclinical evaluation of this compound, focusing on safety, toxicology, and efficacy. The information is compiled from publicly available data, including U.S. Food and Drug Administration (FDA) reviews.

Signaling Pathway of this compound

This compound exerts its effect by blocking the M3 muscarinic acetylcholine receptor on eccrine sweat glands. This prevents acetylcholine from binding and initiating the signaling cascade that leads to sweat secretion.

Preclinical Toxicology Program

A comprehensive preclinical toxicology program was conducted to support the clinical development and registration of this compound. These studies were performed in various animal models to assess the safety profile of the drug.

Experimental Workflow for Preclinical Safety Assessment

The preclinical safety evaluation for a topical drug like this compound typically follows a structured workflow to assess various aspects of toxicity.

Summary of Preclinical Toxicology Studies

The following tables summarize the key preclinical toxicology studies conducted for this compound based on FDA review documents.[1] Specific quantitative data such as detailed dose levels, AUC values, and precise pathology scores are often not fully disclosed in public documents.

Table 1: Systemic Toxicology Studies

| Study Type | Species | Route of Administration | Duration | Key Findings |

| Repeat-Dose Toxicity | Rat | Subcutaneous | Up to 26 weeks | Effects consistent with anticholinergic activity. NOAEL for males was 0.5 mg/kg/day based on decreased body weight gain. NOAEL for females was 5 mg/kg/day.[1] |